REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][O:12][C:9]2=[CH:10][N:11]=1)(=O)C.C([O-])(O)=O.[Na+].[Br:20]Br.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:20][C:14]1[C:8]2[C:9](=[CH:10][N:11]=[C:6]([CH2:5][OH:4])[CH:7]=2)[O:12][CH:13]=1 |f:1.2,4.5.6|
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Name
|
Furo[2,3-c]pyridin-5-ylmethyl acetate
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1C=C2C(=CN1)OC=C2
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
8.36 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
22.13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred very slowly for 4.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred vigorously for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with CH2Cl2 (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organics are concentrated to a small volume under a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
The solution is diluted with EtOH (200 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 2.5 days at rt
|
Duration
|
2.5 d
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between 50% saturated NaCl (200 mL) and CH2Cl2 (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow solid (6.07 g)
|
Type
|
CUSTOM
|
Details
|
chromatographed over 250 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 50% EtOAc/hexane to 100% EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC2=CN=C(C=C21)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.02 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |